molecular formula C8H8N2O2 B12863613 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine

Cat. No.: B12863613
M. Wt: 164.16 g/mol
InChI Key: HVNRPCBAUDOSEX-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of isoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-5-aminoisoxazole with suitable reagents to form the desired isoxazolo[4,5-c]pyridine ring system . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultrasonication have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2O2/c1-5-6-4-9-8(11-2)3-7(6)12-10-5/h3-4H,1-2H3

InChI Key

HVNRPCBAUDOSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC=C12)OC

Origin of Product

United States

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